Lactal Hexaacetate

Description

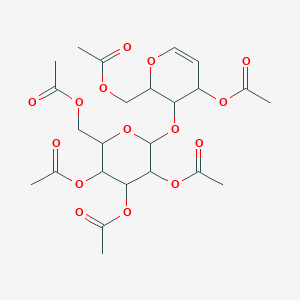

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-AXHDHDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Lactal Hexaacetate

Glycosylation Reactions Utilizing Lactal Hexaacetate as a Glycosyl Donor

Principles of Glycoside Formation from Glycals

Glycoside formation from glycals, such as this compound, typically involves the electrophilic activation of the double bond, followed by nucleophilic attack by a glycosyl acceptor (an alcohol or other hydroxyl-containing compound). This process often proceeds through the intermediacy of a reactive oxocarbenium ion or a related species. researchgate.net The outcome of the glycosylation reaction, including the stereochemistry and regioselectivity of the newly formed glycosidic bond, is influenced by factors such as the nature of the activating agent, the reaction conditions, the structure of the glycal and the acceptor, and the presence of protecting groups. acs.org

Stereochemical Control and Regioselectivity in this compound Glycosylations

Achieving precise stereochemical control (α or β anomer) and regioselectivity (attachment to a specific hydroxyl group on the acceptor) is a critical challenge in glycosylation reactions. For this compound, the presence of the double bond at the anomeric position allows for different mechanistic pathways depending on the reaction conditions and catalysts employed. Strategies for controlling stereoselectivity often involve the judicious choice of activating agents and reaction temperatures, as well as the use of participating or non-participating protecting groups on the glycal or acceptor. harvard.edunih.gov Regioselectivity, particularly when the acceptor molecule has multiple free hydroxyl groups, can be influenced by the catalyst structure and the electronic and steric properties of the hydroxyl groups. harvard.edu

For instance, the iodoacetoxylation of this compound has been shown to yield α-1,2-trans 1-O-acetyl-2-deoxy-2-iodo adducts with high stereoselectivity. capes.gov.br Subsequent transformations of these adducts can lead to the formation of lactosamine β-glycosides, involving a double inversion of configuration at C-1 and C-2. capes.gov.br

Catalytic Systems and Promoters for Glycosylation Activation

Various catalytic systems and promoters have been explored to activate this compound for glycosylation reactions. These agents facilitate the transformation of the glycal into a reactive intermediate capable of reacting with a glycosyl acceptor. Common promoters in glycosylation chemistry include Lewis acids and other electrophilic reagents. nih.gov The choice of catalyst or promoter significantly impacts the reaction rate, yield, and stereochemical outcome. nih.gov

Research has explored the use of reagents like nitrosyl chloride and ceric ammonium (B1175870) nitrate (B79036) in the transformation of this compound into reactive intermediates for the synthesis of N-acetyl-D-lactosamine derivatives. cdnsciencepub.comcdnsciencepub.com Catalytic glycosylation methods are an active area of research, aiming to develop efficient and stereoselective protocols using minimal amounts of promoters. nih.goveuropa.eu

Investigation of Side Reactions and Strategies for Their Suppression

Glycosylation reactions of glycals can be accompanied by various side reactions that can lower yields and complicate purification. These may include rearrangements, elimination reactions, and hydrolysis of the glycosidic bond. scispace.com For this compound, potential side reactions could involve alterations to the double bond or unintended reactions of the acetate (B1210297) protecting groups.

Strategies for suppressing side reactions often involve careful control of reaction conditions, such as temperature, solvent, and the concentration of reagents. nih.govsemanticscholar.org The use of specific protecting group strategies can also help to mitigate unwanted transformations. For example, the use of biosolvents at optimal concentrations has been shown to restrict undesired side reactions in related LacNAc production. sci-hub.se

Influence of Temperature on Glycosylation Efficiency and Outcome

Temperature plays a crucial role in the efficiency and outcome of glycosylation reactions involving this compound. Reaction temperature can influence the rate of activation, the stability of intermediates, and the stereochemical pathway of the reaction. acs.org

Studies on glycosylation reactions in general have demonstrated that temperature can impact the glycosylation profile and the activity of enzymes involved in glycosylation. mdpi.comias.ac.innih.gov While specific data on the direct influence of temperature on this compound glycosylation stereochemistry in chemical synthesis is less detailed in the provided snippets, the general principles of glycosylation suggest that lower temperatures may favor more SN2-like pathways, potentially leading to different stereoisomers compared to reactions conducted at higher temperatures which might favor SN1-like mechanisms. acs.org Maintaining a controlled reaction temperature is considered important for reproducibility. acs.org

Other Chemical Transformations of this compound

Beyond its primary use in glycosylation, this compound can undergo other chemical transformations, particularly involving its acetate protecting groups and the double bond.

Acyl Group Manipulations and Deacetylation Studies

The acetate groups on this compound can be selectively or globally manipulated. Deacetylation, the removal of these acetate groups, is a common transformation to reveal free hydroxyl groups for further reactions. This can be achieved using various methods, including basic hydrolysis or enzymatic methods. niph.go.jp

Regioselective deacetylation of this compound has been investigated. For example, immobilized lipases have shown promise for the regioselective monodeprotection of this compound, specifically at the 3-OH position, with high yield and specificity. researchgate.net This highlights the potential for enzymatic methods in selectively modifying the acetate pattern of this compound. Global deacetylation is often a step in the synthesis of less protected or unprotected carbohydrate structures derived from this compound. semanticscholar.orgniph.go.jp

Synthesis and Characterization of Key Derivatives and Analogues of Lactal Hexaacetate

Preparation of 2-Amino-2-deoxy-β-D-lactosides from Lactal Hexaacetate

The synthesis of 2-amino-2-deoxy-β-D-lactosides is of significant interest due to their prevalence in biological molecules. This compound serves as a precursor for these structures, typically through routes involving the introduction of an amino group at the C-2 position. One approach to access 2-amino-2-deoxy-β-D-lactosides from this compound involves the preparation of hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride, which is subsequently used as a reagent for glycosylation. researchgate.netcdnsciencepub.comcdnsciencepub.com The phthalimido group acts as a protecting group for the amino function and also influences the stereochemical outcome of subsequent glycosylation reactions, favoring the formation of β-glycosides. researchgate.netcdnsciencepub.comcdnsciencepub.com

Synthesis of N-Acetyl-D-lactosamine and its Derivatives from this compound

N-Acetyl-D-lactosamine (LacNAc), a disaccharide with the structure Gal(β1-4)GlcNAc, is a crucial component of many glycoproteins and glycolipids. cdnsciencepub.com Its synthesis can be achieved from this compound through multi-step sequences. One pathway involves the conversion of this compound into hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride, as mentioned previously. researchgate.netcdnsciencepub.comcdnsciencepub.com This phthalimido-protected lactosyl chloride can then be utilized in glycosylation reactions, followed by deprotection and N-acetylation to yield N-Acetyl-D-lactosamine or its derivatives. researchgate.netnih.gov

Alternative strategies for synthesizing LacNAc derivatives from this compound have also been explored, including routes that involve azidonitration reactions. sigmaaldrich.com These procedures aim to introduce the necessary functionalities and stereochemistry to construct the LacNAc core. While specific detailed procedures and yields directly from this compound to N-Acetyl-D-lactosamine are not extensively detailed in the provided snippets, the conversion to key intermediates like the phthalimido-protected lactosyl chloride highlights a primary route.

N-Acetyl-D-lactosamine has been assigned PubChem CIDs 9800166 and 32181-59-2. sigmaaldrich.comnih.govciteab.comnih.gov

Elaboration of Fluorinated Carbohydrate Analogues from this compound

Fluorinated carbohydrates are valuable probes for studying carbohydrate-protein interactions and can exhibit altered metabolic stability and lipophilicity. cdnsciencepub.comnih.govresearchgate.netnih.gov The synthesis of fluorinated carbohydrate analogues can be achieved starting from glycals, including this compound. Approaches often involve the addition of fluorinating reagents across the double bond of the glycal. For instance, the reaction of CF3OF with D-lactal hexaacetate has been reported to yield difluorinated products. cdnsciencepub.com

More general methods for incorporating fluorine into carbohydrate structures, which could potentially be applied to this compound, involve nucleophilic deoxyfluorination using reagents like DAST (diethylamino sulfur trifluoride) on intermediates with free hydroxyl groups. researchgate.netbeilstein-journals.orgacs.org These methods allow for the selective replacement of hydroxyl groups with fluorine atoms at various positions on the carbohydrate ring, leading to a range of fluorinated analogues. The synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogues from deoxyfluorinated precursors further illustrates the strategies employed in this area. researchgate.netbeilstein-journals.org

Development of Phthalimido-Protected Lactosyl Chlorides

Phthalimido-protected lactosyl chlorides are important glycosyl donors for the stereoselective synthesis of β-glycosides, particularly those containing 2-amino-2-deoxy sugars. researchgate.netcdnsciencepub.comcdnsciencepub.com Two primary routes for the preparation of hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride from this compound (1) have been described. cdnsciencepub.comcdnsciencepub.com

One route involves the reaction of this compound with nitrosyl chloride, proceeding through a benzyl (B1604629) 2-amino-2-deoxy-α-D-lactoside intermediate. cdnsciencepub.comcdnsciencepub.com The other route, considered more efficient, involves the reaction of this compound with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097), which involves a β-anomer intermediate. cdnsciencepub.comcdnsciencepub.com The preparation of this phthalimido-protected lactosyl chloride is highlighted as being of interest for the synthesis of 2-amino-2-deoxy-β-D-lactosides and offers a route for the preparation of D-lactosamine. cdnsciencepub.comcdnsciencepub.com

Glycosyl Halides and other Activated Derivatives for Oligosaccharide Synthesis

Glycosyl halides, including glycosyl chlorides and bromides, are fundamental activated glycosyl donors widely used in the chemical synthesis of oligosaccharides. mdpi.comnih.govtaylorfrancis.com They possess a halogen atom at the anomeric carbon, which serves as a leaving group, facilitating the formation of glycosidic bonds with suitable acceptors in the presence of a promoter. mdpi.com

This compound, through transformation into glycosyl halides like hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride, provides activated building blocks for constructing more complex oligosaccharide structures. researchgate.netcdnsciencepub.comcdnsciencepub.com The reactivity and stereochemical outcome of glycosylation reactions using glycosyl halide donors can be influenced by the nature of the halogen, the protecting groups on the sugar, the catalyst, and the reaction conditions. mdpi.comnih.gov While glycosyl halides have been traditionally activated by silver or mercury salts, modern methods employ a variety of promoters. nih.gov

Besides glycosyl halides, other activated derivatives are also employed in oligosaccharide synthesis, such as thioglycosides and glycosyl imidates, offering different reactivity profiles and enabling diverse glycosylation strategies, including one-pot reactions. nih.gov The choice of activated donor and glycosylation strategy is crucial for achieving the desired regio- and stereoselectivity in the synthesis of complex oligosaccharides.

Advanced Spectroscopic Characterization Techniques for Lactal Hexaacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the structure, dynamics, and conformation of molecules in solution or solid state anu.edu.au. For Lactal Hexaacetate and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional (2D) NMR techniques, provide detailed insights into the molecular structure and the arrangement of atoms.

Proton (¹H) NMR for Structural and Conformational Assignment

¹H NMR spectroscopy is fundamental for assigning the positions of hydrogen atoms within the molecule and understanding their local electronic environment and coupling interactions hmdb.caspectrabase.com. The chemical shifts (δ) of protons are influenced by adjacent functional groups, providing information about the type of proton (e.g., methyl, methylene, methine, vinylic). The multiplicity of signals (singlet, doublet, triplet, multiplet) and their coupling constants (J values) reveal the connectivity between protons on adjacent carbon atoms, allowing for the mapping of the carbon-hydrogen framework rsc.orgmdpi.comchemicalbook.com.

In the characterization of this compound derivatives, ¹H NMR spectra have been reported. For instance, in one study, the ¹H NMR spectra in CDCl₃ were consistent with the assigned structures. Characteristic signals observed included those for the six acetyl groups, typically appearing as singlets in the range of 1.96 to 2.15 ppm. Anomeric protons, which are particularly important for determining the glycosidic linkages and anomeric configuration, were observed as doublets with specific coupling constants (e.g., doublets at 4.45 ppm with J = 8 Hz and 4.05 ppm with J = 8.5 Hz for β-anomeric hydrogens) cdnsciencepub.com. Another derivative showed anomeric proton signals at 5.40 ppm and 4.57 ppm, both as doublets with couplings of 8.2 Hz cdnsciencepub.com. The chemical shift of H-1 at 5.40 ppm was noted as consistent with deshielding caused by a vicinal phthalimido group cdnsciencepub.com.

Interactive ¹H NMR Data Table (Example Data from Search Results)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (Example) |

| 1.96 | s | - | Acetyl CH₃ |

| 2.03 | s | - | Acetyl CH₃ |

| 2.05 | s | - | Acetyl CH₃ |

| 2.11 | s | - | Acetyl CH₃ |

| 2.15 | s | - | Acetyl CH₃ |

| 4.05 | d | 8.5 | H-1 (β-anomer) |

| 4.45 | d | 8.0 | H-1' (β-anomer) |

| 4.57 | d | 8.2 | H-1' (derivative) |

| 5.40 | d | 8.2 | H-1 (derivative) |

Note: The assignments in this table are illustrative examples based on the provided search snippets and may not represent the complete spectrum of this compound itself but rather related derivatives. Specific assignments for this compound would require a dedicated study.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule hmdb.cadrugbank.comismrm.org. Each unique carbon atom in the structure gives rise to a signal at a characteristic chemical shift, which is influenced by its hybridization state and the electronegativity of neighboring atoms and functional groups rsc.org. ¹³C NMR is particularly useful for confirming the presence of different types of carbon atoms, such as those in the sugar rings, the vinylic carbons in the lactal moiety, and the carbonyl carbons of the acetate (B1210297) groups.

Studies on this compound derivatives have reported ¹³C NMR data that are consistent with their assigned structures. For example, characteristic signals for the acetyl carbonyl carbons are typically observed in the range of 167-171 ppm rsc.orgcdnsciencepub.com. The anomeric carbons (C-1 and C-1') are found in the downfield region, typically around 97-101 ppm, reflecting their unique electronic environment at the glycosidic linkage cdnsciencepub.com. Other signals in the ¹³C NMR spectrum correspond to the various carbon atoms in the sugar rings and any other substituents cdnsciencepub.com.

Interactive ¹³C NMR Data Table (Example Data from Search Results)

| Chemical Shift (ppm) | Assignment (Example) |

| 20.46 - 20.82 | Acetyl CH₃ |

| 97.1 | C-1 (derivative) |

| 100.07 | C-1 (β-anomer) |

| 100.88 | C-1' (β-anomer) |

| 101.06 | C-1' (derivative) |

| 167.36 - 170.25 | Acetyl C=O |

Note: The assignments in this table are illustrative examples based on the provided search snippets and may not represent the complete spectrum of this compound itself but rather related derivatives. Specific assignments for this compound would require a dedicated study.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HSQC, NOESY)

Two-dimensional NMR techniques provide correlations between different nuclei, offering invaluable information for assigning complex spectra and confirming structural connectivity princeton.eduharvard.eduyoutube.com.

¹H-¹H Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are J-coupled to each other, typically through two or three bonds princeton.edusdsu.edu. This helps in establishing the connectivity of adjacent orgeminal protons within the sugar rings and substituents, allowing for the tracing of spin systems mdpi.com.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): HSQC and HMQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlation) princeton.eduyoutube.comsdsu.edu. This is essential for assigning proton signals to their corresponding carbon signals and vice versa, simplifying the assignment of complex ¹H and ¹³C NMR spectra researchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations) princeton.eduyoutube.comsdsu.edu. These correlations are particularly useful for establishing connectivity across glycosidic linkages, identifying quaternary carbons, and confirming the positions of substituents like the acetate groups researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are J-coupled princeton.eduharvard.edu. These through-space correlations provide information about the three-dimensional structure and conformation of the molecule, helping to determine the relative stereochemistry and the preferred orientation of different parts of the molecule researchgate.net.

While specific 2D NMR data for this compound were not extensively detailed in the search results, the general application of these techniques is crucial for the full characterization of complex carbohydrates and their derivatives, including this compound mdpi.comniph.go.jpnih.gov. COSY methods, for instance, have been explicitly mentioned as being used to confirm NMR peak assignments in studies involving this compound derivatives mdpi.comniph.go.jpnih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pathways usp.br. This is vital for confirming the molecular formula and identifying structural subunits. High-resolution mass spectrometry (HRMS), such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS), can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments mdpi.comniph.go.jpnih.gov.

For this compound (C₂₄H₃₂O₁₅), the theoretical monoisotopic mass can be calculated. The molecular formula itself is a key piece of information obtained or confirmed by MS cymitquimica.com. Fragmentation patterns observed in the mass spectrum, resulting from the controlled dissociation of the molecular ion, provide structural information by revealing the masses of fragment ions libretexts.orgrutgers.eduresearchgate.net. The fragmentation of acetylated carbohydrates like this compound typically involves the cleavage of glycosidic bonds and the loss of acetate groups or other substituents libretexts.org.

While detailed fragmentation data specifically for this compound were not provided in the search results, HRMS (ESI-TOF MS) has been used in the characterization of related derivatives to confirm their molecular formulas mdpi.comniph.go.jpnih.gov. For example, a derivative with the formula C₃₀H₃₇NO₁₅S showed a found [M+Na]⁺ peak at m/z 706.1776, which was consistent with the calculated mass of 706.1773 niph.go.jp.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, providing information about the functional groups present vscht.cz. Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. This technique is useful for quickly identifying the presence of key functional groups in this compound, such as hydroxyl groups (if any remain unacetylated), carbonyl groups (C=O) from the acetate esters, and C-O stretching vibrations within the sugar rings and ester linkages libretexts.orgspectroscopyonline.comyoutube.com.

For acetylated compounds like this compound, prominent absorption bands are expected in the IR spectrum. The carbonyl stretching vibration of esters typically appears as a strong band in the region of 1700-1750 cm⁻¹ libretexts.orgspectroscopyonline.com. C-O stretching vibrations in esters and carbohydrates give rise to strong bands in the region of 1000-1300 cm⁻¹ libretexts.orgspectroscopyonline.com. The presence of C-H stretching vibrations will also be observed in the region of 2850-3000 cm⁻¹ for sp³ hybridized carbons and potentially above 3000 cm⁻¹ if any vinylic C-H bonds are present in the lactal structure vscht.czlibretexts.org.

One study on a this compound derivative mentioned absorption in the infrared (KBr) at 2110 cm⁻¹, which confirmed the presence of an azido (B1232118) group cdnsciencepub.com. While this specific band is not characteristic of this compound itself, it illustrates how IR spectroscopy is used to identify specific functional groups introduced in derivatives. For this compound, the focus would be on the characteristic absorptions of the acetate and carbohydrate moieties.

Table of Characteristic IR Absorptions (Expected for Acetylated Carbohydrate)

| Wavenumber Range (cm⁻¹) | Assignment |

| 1700-1750 | C=O stretching (ester) |

| 1000-1300 | C-O stretching (ester and carbohydrate) |

| 2850-3000 | C-H stretching (sp³) |

| > 3000 (if vinylic C-H present) | =C-H stretching (sp²) |

Conformational Analysis and Theoretical Studies of Lactal Hexaacetate

Experimental Determination of Solution Conformations

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are widely used to investigate the solution-state conformations of molecules. NMR provides valuable information about the spatial arrangement of atoms through parameters such as coupling constants and nuclear Overhauser effects (NOEs). researchgate.netcopernicus.orgcsic.es Studies on Lactal Hexaacetate and related lactal derivatives have employed NMR techniques to determine their conformations in various solvents. researchgate.netresearchgate.netacs.org

While NMR is a powerful tool, determining the conformation of complex or flexible molecules in solution can be challenging, particularly for those with quasi-symmetric structures or multiple non-protonated stereogenic centers, which can lead to isochronous chemical shifts and complicate the interpretation of coupling constants and NOE data. csic.es X-ray crystallography can provide detailed solid-state structures, offering insights into possible low-energy conformations, although these may not always fully represent the dynamic ensemble of conformers in solution. researchgate.netdrugtargetreview.comresearchgate.netaps.orgnih.gov

Computational Chemistry Approaches to Conformational Landscapes

Computational chemistry plays a vital role in complementing experimental studies by exploring the potential energy surface of a molecule and identifying stable conformers and the transitions between them. These methods can provide insights into the conformational preferences that are difficult to obtain solely through experiments. csic.esnih.govdigitellinc.com

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used computational techniques for studying the conformational landscapes and dynamics of molecules, including carbohydrates. researchgate.netresearchgate.netwikipedia.orglibretexts.orgnih.govrsc.orgyoutube.comrsc.org MM uses classical mechanics and empirical force fields to calculate the potential energy of a system based on its atomic coordinates. wikipedia.orglibretexts.orgnih.gov Force fields comprise parameters derived from experimental data and quantum mechanical calculations, describing interactions such as bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orglibretexts.orgnih.govrsc.org Energy minimization techniques within MM can identify stable conformers corresponding to local energy minima on the potential energy surface. libretexts.org

MD simulations extend MM by simulating the time evolution of a molecular system. By applying Newton's laws of motion to the atoms, MD tracks their movements and allows for sampling of the conformational space over time. wikipedia.orglibretexts.orgyoutube.com This is particularly useful for understanding the dynamic nature of molecular conformations and exploring transitions between different states. digitellinc.comlibretexts.orgrsc.org Studies on lactal derivatives have utilized molecular mechanics and dynamics calculations to analyze their solution conformations and flexibility. researchgate.netresearchgate.net These simulations can help to determine the distribution of low-energy conformers and assess the flexibility around glycosidic linkages. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular electronic structure and properties compared to classical force fields used in MM. berkeley.eduwikipedia.orgecu.eduamazon.com Methods such as Density Functional Theory (DFT) are commonly employed to calculate energies, geometries, and electronic properties. csic.eswikipedia.orgamazon.comkaist.ac.kr

For conformational analysis, QM calculations can be used to refine geometries of conformers identified by MM or to calculate the relative energies of different conformations with higher accuracy. csic.es They can also be applied to study the electronic factors influencing conformational preferences, such as anomeric effects and other stereoelectronic interactions. scispace.com Furthermore, QM calculations are essential for investigating the reactivity of molecules, providing insights into reaction pathways, transition states, and activation energies. berkeley.eduecu.edu While computationally more expensive than MM, QM methods offer a deeper understanding of the electronic contributions to molecular structure and reactivity. wikipedia.org Combining QM calculations with NMR data, for instance, by calculating NMR chemical shifts for optimized conformers, can aid in the determination of solution structures. csic.es

Influence of Anomeric Effects and Other Stereoelectronic Factors

Stereoelectronic effects, particularly the anomeric effect, play a significant role in determining the preferred conformations of carbohydrates and their derivatives, including this compound. wikipedia.orglibretexts.orgdntb.gov.uascripps.eduwikipedia.orgjournalirjpac.comcdnsciencepub.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) in a saccharide ring to prefer the axial orientation, contrary to what might be expected based purely on steric considerations. scripps.eduwikipedia.orgjournalirjpac.com This effect is attributed to stabilizing interactions between the lone pairs of the endocyclic oxygen atom and the antibonding orbital of the bond between the anomeric carbon and the exocyclic substituent (endo-anomeric effect), or between lone pairs of the exocyclic oxygen and the antibonding orbital of the C-O bond within the ring (exo-anomeric effect). scripps.edujournalirjpac.comcdnsciencepub.com

Applications of Lactal Hexaacetate in Complex Glycoconjugate Synthesis

Construction of Biologically Relevant Oligosaccharide Core Chains

The utility of Lactal Hexaacetate extends to the construction of biologically relevant oligosaccharide core chains scilit.comcapes.gov.br. These core structures are fundamental to many glycoconjugates and serve as scaffolds for further glycosylation. Derivatives of N-acetyl-D-lactosamine, accessible from D-lactal hexaacetate, have been employed in the synthesis of core chain trisaccharides related to human blood group antigenic determinants scilit.comcapes.gov.brscilit.com. The preparation of hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride from this compound provides a reagent useful for introducing β-D-Galp-(1→4)-β-D-GlcNAcp units (lactosamine units) into oligosaccharide structures cdnsciencepub.comscilit.com. These lactosamine units are prevalent in many oligosaccharides and form core structures like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) sci-hub.se.

Preparation of Lactosamine-Based Building Blocks for Glycoscience

This compound is a key precursor for the preparation of lactosamine-based building blocks, which are essential in glycoscience for the synthesis of complex glycans mdpi.comcapes.gov.brlookchem.com. Two reaction routes have been developed for the preparation of hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride from this compound cdnsciencepub.com. This compound is a valuable reagent for the synthesis of 2-amino-2-deoxy-β-D-lactosides cdnsciencepub.com. Lactosamine (Galβ1,4GlcNAc) itself is a ubiquitous disaccharide unit found in human milk oligosaccharides and as an antigen component of glycoproteins sci-hub.se. Strategies for the preparation of suitable lactosamine-based substrates are crucial for studying protein-carbohydrate interactions researchgate.net. Lactosamine building blocks can be prepared from this compound, enabling the synthesis of various oligosaccharides sci-hub.selookchem.comdntb.gov.ua.

Strategic Utility in the Assembly of Fluorinated Glycosides and Analogues

This compound and related lactal derivatives have strategic utility in the assembly of fluorinated glycosides and analogues nih.govresearchgate.net. Fluorinated carbohydrates are of interest in glycoscience, particularly as mechanism-based inhibitors and tools for studying carbohydrate-protein interactions using ¹⁹F NMR researchgate.netnih.gov. While the direct synthesis of fluorinated glycosides from this compound is not explicitly detailed in all search results, the synthesis of difluorinated lactal derivatives highlights the potential of modifying the lactal structure for introducing fluorine atoms nih.gov. For example, the application of syn-addition of CF₃OF to D-lactal has been explored, leading to fluorinated products nih.gov. The development of methods for synthesizing fluorine-containing LacNAc oligosaccharides, which are structurally related to derivatives obtainable from this compound, further underscores the relevance of this area researchgate.net.

Role as a Versatile Synthon in Advanced Carbohydrate Chemistry

This compound functions as a versatile synthon in advanced carbohydrate chemistry nih.govnih.govvolkamerlab.org. Its structure, containing an activated double bond and multiple acetate (B1210297) protecting groups, allows for diverse chemical transformations. It serves as a starting material for the synthesis of complex oligosaccharides and glycoconjugates, acting as a key intermediate in convergent and linear synthetic strategies mdpi.comsci-hub.secapes.gov.br. The ability to convert this compound into important building blocks like lactosamine derivatives demonstrates its utility as a flexible scaffold for constructing various glycosidic linkages and introducing different functionalities cdnsciencepub.comlookchem.com. This versatility is crucial in the challenging field of carbohydrate synthesis, which often requires complex protection strategies and stereoselective glycosylation methods symeres.comnih.govnih.gov. The use of carbohydrate synthons like this compound is fundamental to the synthesis of natural products and other biologically active compounds amazon.com.

Emerging Research Directions and Future Prospects for Lactal Hexaacetate Chemistry

Development of Novel Stereoselective Reactions

Stereoselectivity is a critical aspect of carbohydrate synthesis, as the biological function of oligosaccharides is highly dependent on the precise spatial arrangement of their constituent monosaccharides and the glycosidic linkages between them. A stereoselective reaction is one where a single starting material can yield multiple stereoisomeric products, but one stereoisomer is formed in a greater amount than the others. durgapurgovtcollege.ac.in Lactal hexaacetate, with its glyc-ene structure, is a versatile substrate for various reactions, including glycosylation, where the stereochemical outcome of the newly formed glycosidic bond is paramount.

Research in this area aims to develop novel methodologies that can control the stereochemistry of reactions involving this compound with high precision. For instance, studies have explored iodoacetoxylation of hexa-O-acetyllactal, which yielded α-1,2-trans 1-O-acetyl-2-deoxy-2-iodo adducts with high stereoselectivity. capes.gov.br Subsequent transformations of these adducts, such as reaction with trimethylsilyl (B98337) azide (B81097) and a Staudinger reaction, have been investigated for the synthesis of β-glycosides, demonstrating double inversion of configuration at C-1 and C-2. capes.gov.br The development of new catalysts and reaction conditions that favor the formation of specific anomers (α or β) or diastereomers from this compound is an active area of research. ddugu.ac.in

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org Applying these principles to carbohydrate synthesis, including reactions involving this compound, is crucial for developing more sustainable chemical processes. This involves minimizing waste, using less hazardous solvents and reagents, and developing energy-efficient transformations. researchgate.netacs.org

Future prospects include exploring biocatalytic approaches using enzymes for the modification or hydrolysis of this compound, which can offer high selectivity and operate under milder conditions compared to traditional chemical methods. acs.orgresearchgate.net The use of immobilized enzymes, such as immobilized Rhizopus oryzae lipase (B570770) (ROL), has shown promise in the regioselective deprotection of this compound, highlighting the potential of biocatalysis in sustainable carbohydrate chemistry. researchgate.net Additionally, research into alternative, environmentally benign solvents and solvent-free reaction conditions for transformations of this compound aligns with green chemistry goals. college-de-france.frcnr.it

Exploration of New Catalytic Systems for Transformations

Catalysis plays a pivotal role in carbohydrate chemistry by facilitating reactions and controlling their selectivity. The development of new catalytic systems for the transformation of this compound is essential for expanding its synthetic utility. This includes catalysts for glycosylation, epoxidation, dihydroxylation, and other reactions involving the glyc-ene double bond or the acetate (B1210297) protecting groups.

Recent research has focused on various types of catalysts, including transition metal catalysts, organocatalysts, and biocatalysts. researchgate.net For example, studies on the iodoacetoxylation of hexa-O-acetyllactal utilized iodine and potassium iodide in acetic acid, demonstrating the use of simple catalytic systems for stereoselective functionalization. capes.gov.br The exploration of novel Lewis acids or Brønsted acids as catalysts for glycosylation reactions with this compound as a donor or acceptor is an ongoing area. Furthermore, the application of photoredox or electrochemical catalysis could offer new avenues for activating this compound under milder conditions. college-de-france.fr

Integration into Automated Oligosaccharide Synthesis Platforms

The synthesis of complex oligosaccharides is often a laborious and time-consuming process, which has hindered the widespread study and application of glycans. Automated synthesis platforms, similar to those used in peptide and oligonucleotide synthesis, are being developed to address this challenge. ajol.infoglycoforum.gr.jp Integrating this compound as a building block into these automated platforms is a key future prospect.

Automated oligosaccharide synthesis typically relies on solid-phase techniques and the sequential coupling of pre-activated monosaccharide building blocks. glycoforum.gr.jp Research is focused on developing suitable protecting group strategies and coupling methodologies that are compatible with automated synthesis protocols when using this compound or derivatives thereof. scispace.com Efforts to automate glycan synthesis in solution using techniques like HPLC-based automation are also being explored. glycoforum.gr.jp The successful integration of this compound into such platforms would significantly accelerate the synthesis of lactal-containing oligosaccharides for research and potential therapeutic applications. ajol.info

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial information about reaction progress, kinetics, and the formation of intermediates and by-products. This information is invaluable for reaction optimization and control. Advanced spectroscopic techniques are being explored as probes for monitoring transformations involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.